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molecular formula C11H12ClNO4 B108746 Ethyl 2-(3-chloro-4-nitrophenyl)propanoate CAS No. 50537-08-1

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate

Cat. No. B108746
M. Wt: 257.67 g/mol
InChI Key: ZQYLPVMDRALBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227485B2

Procedure details

Potassium tert-butylate (11.22 g, 2 eq) is added to a solution of DMF (80 ml) cooled down to 0° C. A solution of 1-chloro-2-nitrobenzene (7.87 g, 1 eq) and ethyl 2-chloropropanoate (7 ml, 1.1 eq) is added dropwise over 45 minutes to the mixture keeping the reaction temperature below 5° C. At the end of the addition, stirring is maintained for 2 hours at 0° C. then the mixture is hydrolyzed at this temperature by a 1N hydrochloric acid solution and ethyl acetate is added. After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel (eluent: heptane/dichloromethane 8:2 to 6:4) produces the expected compound in the form of a yellow oil (8.28 g; 64% yield).
Quantity
11.22 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15].Cl[CH:18]([CH3:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20].Cl>C(OCC)(=O)C.CN(C=O)C>[Cl:7][C:8]1[CH:13]=[C:12]([CH:18]([CH3:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:11]=[CH:10][C:9]=1[N+:14]([O-:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
11.22 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.87 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
7 mL
Type
reactant
Smiles
ClC(C(=O)OCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 5° C
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 2 hours at 0° C.
Duration
2 h
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
After decantation and extractions
WASH
Type
WASH
Details
the combined organic phases are washed with salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (eluent: heptane/dichloromethane 8:2 to 6:4)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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